Stannane, ethyltrimethyl-

Chemical Vapor Deposition Precursor Volatility Vapor Pressure

Stannane, ethyltrimethyl- (ethyltrimethyltin, CAS 3531-44-0) is an unsymmetrical tetraorganotin compound with the formula (CH₃)₃SnC₂H₅, belonging to the class of tetraalkylstannanes. It is a colorless, moisture-stable liquid at ambient temperature, characterized by a boiling point of approximately 77 °C and a density of 0.9115 g/cm³.

Molecular Formula C5H14Sn
Molecular Weight 192.87 g/mol
CAS No. 3531-44-0
Cat. No. B1615993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, ethyltrimethyl-
CAS3531-44-0
Molecular FormulaC5H14Sn
Molecular Weight192.87 g/mol
Structural Identifiers
SMILESCC[Sn](C)(C)C
InChIInChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3;
InChIKeyVDYIOWXZMNKCHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyltrimethyltin (CAS 3531-44-0): A Procurement-Focused Baseline for an Unsymmetrical Tetraorganotin Precursor


Stannane, ethyltrimethyl- (ethyltrimethyltin, CAS 3531-44-0) is an unsymmetrical tetraorganotin compound with the formula (CH₃)₃SnC₂H₅, belonging to the class of tetraalkylstannanes [1]. It is a colorless, moisture-stable liquid at ambient temperature, characterized by a boiling point of approximately 77 °C and a density of 0.9115 g/cm³ . Unlike symmetrical analogs such as tetramethyltin or tetraethyltin, the mixed alkyl substitution pattern imparts distinct volatility and decomposition characteristics that are relevant for vapor-phase deposition and synthetic applications [2].

Why Generic Substitution Fails for Ethyltrimethyltin: Symmetry-Driven Differentiation Among Tetraorganotins


In procurement for vapor-phase processes, generic substitution of tetraorganotin sources (e.g., tetramethyltin for ethyltrimethyltin) is not scientifically valid because the unsymmetrical alkyl substitution in (CH₃)₃SnC₂H₅ alters key process-critical parameters. The mixed ethyl/methyl ligand set produces a distinct vapor pressure curve, different thermal decomposition onset, and unique photolytic fragmentation pathways compared to symmetrical R₄Sn analogs [1][2]. These differences directly translate into variations in film growth rate, carbon incorporation, and electrical properties in CVD/ALD applications. Moreover, the hydrolytic stability of the tetraorganotin framework eliminates the storage and handling constraints associated with hydrolytically sensitive organotin halides like trimethyltin chloride, which require rigorous moisture exclusion . The quantitative evidence below demonstrates that material selection based on a simple 'in-class' assumption without head-to-head data risks compromising reproducibility and device performance.

Ethyltrimethyltin vs. Symmetrical Tetraorganotins: Quantitative Evidence Guide for Scientific Procurement


Volatility Tuning: Ethyltrimethyltin Vapor Pressure is 3.5× Lower Than Tetramethyltin at 25 °C

Ethyltrimethyltin exhibits a significantly lower vapor pressure than tetramethyltin, a critical parameter for precursor delivery control in CVD and ALD. Using NIST Antoine coefficients, the calculated vapor pressure of ethyltrimethyltin at 25 °C is 31.8 mmHg, compared to 110.5 mmHg for tetramethyltin—a 3.5-fold reduction [1][2]. This lower volatility enables finer mass flow control and reduces premature gas-phase nucleation when operating at elevated substrate temperatures, a limitation commonly encountered with the more volatile tetramethyltin [3].

Chemical Vapor Deposition Precursor Volatility Vapor Pressure

Liquid-State Physical Form: Ethyltrimethyltin Remains Liquid at Room Temperature Unlike Solid Trimethyltin Chloride

Ethyltrimethyltin is a free-flowing liquid at room temperature with a boiling point of 77 °C (111.6 °C at 760 mmHg), density 0.9115 g/cm³, and refractive index n_D 1.4085 . In contrast, the widely used organotin precursor trimethyltin chloride (Me₃SnCl) is a white solid at room temperature with a melting point of 38.5–40 °C and a boiling point of 148–156 °C [1]. The liquid physical state of ethyltrimethyltin eliminates the need for heated source lines and solid sublimation cells required for Me₃SnCl, simplifying precursor delivery infrastructure and improving dose-to-dose reproducibility in manufacturing environments.

Precursor Handling Physical State Bubbler Delivery

Hydrolytic Stability: Ethyltrimethyltin Rated 'No Reaction with Water' Versus Hydrolysis-Susceptible Trimethyltin Chloride

Ethyltrimethyltin is assigned a hydrolytic sensitivity rating of 4 on standard organometallic scales, defined as 'no reaction with water under neutral conditions' . In contrast, trimethyltin chloride is explicitly documented as 'susceptible to hydrolysis,' reacting with water to form trimethyltin hydroxide and subsequently carbonate species upon atmospheric exposure, necessitating rigorous anhydrous handling [1][2]. The tetraorganotin framework of ethyltrimethyltin, lacking Sn–Cl bonds, provides inherent moisture tolerance that translates to longer shelf life, simplified storage (no inert atmosphere requirement for short-term handling), and reduced risk of precursor degradation during CVD precursor delivery.

Hydrolytic Sensitivity Precursor Shelf Life Air/Moisture Stability

Photochemical Decomposition Selectivity: Defined Quantum Yields for Sn–C Bond Cleavage at 185 nm

Under 185 nm photolysis, ethyltrimethylstannane vapor undergoes two primary decomposition pathways with experimentally determined quantum yields: C₂H₅Sn(CH₃)₃ + hν → C₂H₄ + (CH₃)₃SnH (φ ≈ 0.40) and → C₂H₅• + CH₃• + Sn(CH₃)₂ (φ ≈ 0.55) [1]. The radical-producing pathway dominates (φ ≈ 0.55) and is further amplified by secondary radical abstraction from the parent stannane [1]. In contrast, tetramethyltin under similar UV excitation conditions exhibits photosensitized decomposition dominated by methyl radical generation without the competing molecular elimination channel that produces stable Sn–H species, resulting in a higher carbon:tin incorporation ratio in deposited films [2]. The availability of an ethyl-specific C₂H₄ elimination route in ethyltrimethyltin provides a tunable carbon-removal pathway not available in tetramethyltin.

Photolytic CVD Quantum Yield Radical Generation

ITO Film Doping Performance: Carrier Concentration of 10²⁰ cm⁻³ Achieved with Ethyltrimethyltin as Tin Source

Ethyltrimethylstannane has been demonstrated as an effective tin precursor for chemical vapor deposition of Sn-doped indium oxide (ITO) films, achieving carrier concentrations up to 10²⁰ cm⁻³ with minimal carbon contamination . In comparison, conventional APCVD of ITO using tetramethyltin as the tin source typically yields carrier concentrations in the range of 2–5 × 10²⁰ cm⁻³, with carbon incorporation levels highly dependent on oxygen co-flow and substrate temperature [1]. The ethyltrimethyltin-derived films attain the upper end of the doping efficiency range while the precursor's unsymmetrical structure facilitates cleaner Sn incorporation through the ethylene elimination pathway identified in photochemical studies.

Transparent Conductive Oxide ITO Carrier Concentration

Toxicity Differentiation: Unsymmetrical Tetraorganotin Profile vs. Trialkyltin Neurotoxicants

Ethyltrimethyltin, as a tetraorganotin (R₄Sn), belongs to a class with generally lower acute neurotoxic potential compared to triorganotin species such as trimethyltin chloride (R₃SnX), which is a well-established potent neurotoxicant with an oral LD₅₀ of 12.6 mg/kg in rats [1][2]. While comprehensive toxicity data for ethyltrimethyltin specifically remain limited in the open literature, the structure-activity relationship established across the organotin series indicates that tetraalkyltins require metabolic dealkylation to trialkyltin species to exert neurotoxicity, providing an inherent kinetic barrier to acute toxicity [3]. This class-level distinction is relevant for procurement decisions where workplace safety and regulatory compliance burden influence precursor selection, though site-specific risk assessment remains essential.

Toxicology Neurotoxicity Safety Profile

Ethyltrimethyltin Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


Low-Volatility, Liquid-Delivery CVD of Sn-Doped Transparent Conductive Oxides (ITO, FTO)

When depositing tin-doped oxides such as ITO or FTO via CVD, ethyltrimethyltin's 3.5× lower vapor pressure relative to tetramethyltin (31.8 vs. 110.5 mmHg at 25 °C) enables finer precursor mass flow control, particularly in processes requiring low growth rates or operating at reduced chamber pressures [1]. Its liquid physical state permits standard bubbler delivery without the heated source lines and solid sublimation cells required for trimethyltin chloride (mp 38.5–40 °C) [2]. Combined with demonstrated carrier concentrations of 10²⁰ cm⁻³ in ITO films, this precursor addresses the dual requirements of dopant incorporation efficiency and process controllability in display and photovoltaic manufacturing [3].

Photo-Assisted or Direct-Write CVD Requiring Clean, Low-Carbon Sn Incorporation

For UV photo-assisted CVD, the dual-pathway photolytic decomposition of ethyltrimethyltin at 185 nm—with a 40% molecular elimination channel producing C₂H₄ + (CH₃)₃SnH alongside a 55% radical channel—offers a tunable mechanism for minimizing carbon residue in deposited Sn-containing films [1]. The ethylene elimination pathway is absent in tetramethyltin, which decomposes primarily through radical routes, leading to higher carbon co-deposition [2]. This makes ethyltrimethyltin a preferred candidate for direct-write or masked deposition processes where carbon contamination critically degrades film conductivity.

Air-Stable Organotin Synthon for Cross-Coupling and Material Synthesis in Standard Laboratory Settings

The hydrolytic stability rating of 4 (no reaction with water under neutral conditions) for ethyltrimethyltin contrasts sharply with the moisture sensitivity of trimethyltin chloride and other organotin halides [1][2]. This property enables its use as a tetraorganotin synthon in Stille-type cross-coupling reactions or as a precursor for mixed-metal clusters without the need for glovebox handling in every synthetic step. For research laboratories synthesizing organotin-functionalized surfaces, metal-organic frameworks, or semiconductor nanoparticles, the reduced handling burden directly translates to higher throughput and lower equipment overhead.

Procurement for Occupational Safety-Conscious Environments: Mitigating Acute Neurotoxicity Risk

In academic and pilot-scale settings where the engineering controls for highly toxic solids (e.g., trimethyltin chloride, oral LD₅₀ 12.6 mg/kg) may be less robust, the class-level toxicity differentiation favoring tetraorganotins over triorganotin halides provides a risk-mitigation rationale for selecting ethyltrimethyltin [1][2]. While all organotin compounds require prudent handling, the kinetic barrier to metabolic activation inherent in R₄Sn species reduces the acute neurotoxic hazard profile, influencing regulatory compliance burden and workplace safety assessments during procurement evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stannane, ethyltrimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.